molecular formula C14H12N2S B1624418 1-p-Tolyl-1H-benzoimidazole-2-thiol CAS No. 92149-91-2

1-p-Tolyl-1H-benzoimidazole-2-thiol

Cat. No.: B1624418
CAS No.: 92149-91-2
M. Wt: 240.33 g/mol
InChI Key: FHXWTJWSGIXRKE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-p-Tolyl-1H-benzoimidazole-2-thiol typically involves the reaction of 4-methylbenzaldehyde with o-phenylenediamine to form 1-p-tolyl-1H-benzoimidazole, which is then treated with sulfur to introduce the thiol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-p-Tolyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-p-Tolyl-1H-benzoimidazole-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-p-Tolyl-1H-benzoimidazole-2-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

1-p-Tolyl-1H-benzoimidazole-2-thiol can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-thiol: Lacks the p-tolyl group, making it less hydrophobic and potentially less effective in certain applications.

    2-p-Tolyl-1H-benzimidazole: Similar structure but lacks the thiol group, affecting its reactivity and interaction with proteins.

    1-p-Tolyl-1H-benzoimidazole: Lacks the thiol group, making it less versatile in chemical reactions.

The presence of both the p-tolyl and thiol groups in this compound gives it unique properties that enhance its utility in various scientific fields.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)15-14(16)17/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXWTJWSGIXRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408356
Record name 1-p-Tolyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92149-91-2
Record name 1-p-Tolyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)-1H-1,3-benzodiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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